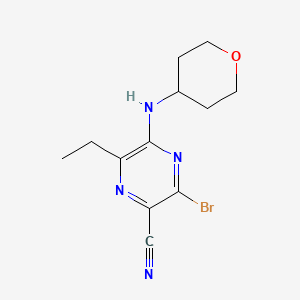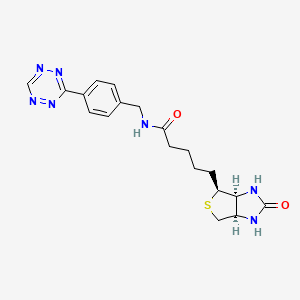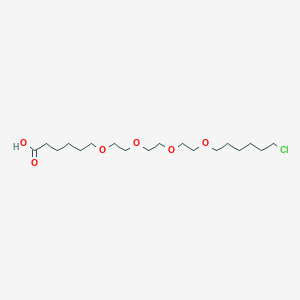![molecular formula C45H33F5N2O5 B11829226 2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Asn(Mtt)-OPfp is a compound used in peptide synthesis. It is a derivative of asparagine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the side chain amide is protected by a 4-methyltrityl (Mtt) group, and the carboxyl group is activated as a pentafluorophenyl (OPfp) ester. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Mtt)-OPfp typically involves the following steps:
Protection of the Asparagine Side Chain: The asparagine is first protected at the side chain amide with the Mtt group. This is achieved by reacting asparagine with 4-methyltrityl chloride in the presence of a base.
Fmoc Protection: The amino group of the asparagine is then protected with the Fmoc group. This is done by reacting the Mtt-protected asparagine with Fmoc chloride in the presence of a base.
Activation of the Carboxyl Group: Finally, the carboxyl group is activated as a pentafluorophenyl ester by reacting the Fmoc-Asn(Mtt)-OH with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-Asn(Mtt)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Types of Reactions
Fmoc-Asn(Mtt)-OPfp undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions.
Coupling Reactions: The activated carboxyl group (OPfp) readily reacts with amino groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for Mtt removal.
Coupling: Dicyclohexylcarbodiimide (DCC) or other carbodiimides for activating the carboxyl group.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Asn(Mtt)-OPfp is incorporated at the desired position.
科学研究应用
Chemistry
In chemistry, Fmoc-Asn(Mtt)-OPfp is used in the synthesis of complex peptides and proteins. It allows for the incorporation of asparagine residues in a controlled manner, facilitating the study of protein structure and function.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It helps in understanding protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, peptides synthesized using Fmoc-Asn(Mtt)-OPfp are used in the development of peptide-based drugs. These drugs can target specific proteins involved in diseases, offering a high degree of specificity and efficacy.
Industry
In the industrial sector, Fmoc-Asn(Mtt)-OPfp is used in the large-scale production of peptides for research and therapeutic purposes. It is also used in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of Fmoc-Asn(Mtt)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The activated carboxyl group (OPfp) reacts with the amino group of another amino acid or peptide, forming a peptide bond. The Fmoc and Mtt groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions during the synthesis process. These protecting groups are removed at specific stages to allow for the continuation of the peptide synthesis.
相似化合物的比较
Similar Compounds
Fmoc-Asn(Trt)-OPfp: Similar to Fmoc-Asn(Mtt)-OPfp but with a trityl (Trt) group instead of Mtt.
Fmoc-Gln(Mtt)-OPfp: A derivative of glutamine with similar protecting groups.
Fmoc-Asn(Boc)-OPfp: Uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Uniqueness
Fmoc-Asn(Mtt)-OPfp is unique due to the specific combination of protecting groups and the activated ester. The Mtt group provides a balance between stability and ease of removal, making it suitable for complex peptide synthesis. The OPfp ester ensures efficient coupling reactions, leading to high yields and purity of the final peptide products.
属性
分子式 |
C45H33F5N2O5 |
|---|---|
分子量 |
776.7 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C45H33F5N2O5/c1-26-20-22-29(23-21-26)45(27-12-4-2-5-13-27,28-14-6-3-7-15-28)52(35(24-36(51)53)43(54)57-42-40(49)38(47)37(46)39(48)41(42)50)44(55)56-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H2,51,53)/t35-/m0/s1 |
InChI 键 |
WTWRTVWLXIZYGX-DHUJRADRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)

![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)

![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)


![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
